molecular formula C23H39N5O4 B14693983 4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide CAS No. 24632-53-9

4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide

Cat. No.: B14693983
CAS No.: 24632-53-9
M. Wt: 449.6 g/mol
InChI Key: CCHBTNJEGCQECM-LYBHJNIJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide typically involves the reaction of 4-dodecyl-1-piperazineacetic acid hydrazide with 5-nitrofurfuraldehyde. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide is unique due to its specific structure, which combines a piperazine ring with a long dodecyl chain and a nitrofurfurylidene hydrazide moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

CAS No.

24632-53-9

Molecular Formula

C23H39N5O4

Molecular Weight

449.6 g/mol

IUPAC Name

2-(4-dodecylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H39N5O4/c1-2-3-4-5-6-7-8-9-10-11-14-26-15-17-27(18-16-26)20-22(29)25-24-19-21-12-13-23(32-21)28(30)31/h12-13,19H,2-11,14-18,20H2,1H3,(H,25,29)/b24-19+

InChI Key

CCHBTNJEGCQECM-LYBHJNIJSA-N

Isomeric SMILES

CCCCCCCCCCCCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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